molecular formula C18H16Cl2N6O B4461184 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide

2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide

Cat. No. B4461184
M. Wt: 403.3 g/mol
InChI Key: TWIPKCPZYZMELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PD173074 was first identified as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1), a member of the receptor tyrosine kinase family that is frequently overexpressed in various types of cancer. In

Mechanism of Action

2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide is a selective inhibitor of FGFR1, which plays a key role in the regulation of cell growth, differentiation, and survival. FGFR1 is frequently overexpressed in various types of cancer, and its overexpression is associated with poor prognosis. 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide binds to the ATP-binding site of FGFR1 and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has been shown to reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide is a potent and selective inhibitor of FGFR1, which makes it a valuable tool for studying the role of FGFR1 in cancer. However, 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has low bioavailability and a short half-life in vivo, which limits its effectiveness as a therapeutic agent.

Future Directions

Future research on 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide should focus on improving its pharmacokinetic properties, such as solubility, bioavailability, and half-life, to enhance its effectiveness as a therapeutic agent. It should also investigate its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanisms underlying the resistance to 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide and to identify biomarkers that can predict its efficacy in cancer patients.

Scientific Research Applications

2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and bladder cancer cells. 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

2,4-dichloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6O/c19-12-1-2-14(15(20)11-12)18(27)23-10-9-22-16-3-4-17(26-25-16)24-13-5-7-21-8-6-13/h1-8,11H,9-10H2,(H,22,25)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPKCPZYZMELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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